molecular formula C10H9BrN2O2 B1430896 Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363381-07-0

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1430896
CAS No.: 1363381-07-0
M. Wt: 269.09 g/mol
InChI Key: OWAKZNBIRXHAPY-UHFFFAOYSA-N
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Description

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) is a high-purity chemical intermediate primarily valued in medicinal chemistry for the development of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. This brominated imidazopyridine scaffold has been strategically employed in scaffold-hopping approaches to create inhibitors with improved blood-brain barrier (BBB) permeability, a critical factor for researching central nervous system (CNS) disorders such as neurodegenerative diseases, bipolar disorder, and depression. The compound serves as a versatile building block for the synthesis of imidazo[1,5-a]pyridine-1-carboxamide derivatives, which are designed to optimize physicochemical properties for enhanced CNS targeting. It is supplied with a minimum purity of 97% and is available for immediate shipment from US stock. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-5-7(11)3-4-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKZNBIRXHAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175279
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
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Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-07-0
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1363381-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The imidazo[1,5-a]pyridine scaffold is a privileged structure known for its diverse biological activities. This document synthesizes theoretical predictions, established chemical principles, and data from analogous structures to present a detailed profile of the target molecule. It covers its core molecular structure, predicted physicochemical properties, a strategic approach to its spectroscopic elucidation, a plausible synthetic pathway, and its potential applications as a versatile chemical building block. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Molecular Overview and Structural Framework

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate belongs to the family of nitrogen-bridged heterocyclic compounds. The core of the molecule is the imidazo[1,5-a]pyridine system, an aromatic bicyclic structure composed of a fused imidazole and pyridine ring. This scaffold is of particular interest due to its presence in numerous pharmacologically active agents.[1][2]

The specific structure is characterized by two key substituents that dictate its chemical personality:

  • A bromine atom at the C7 position : This halogen introduces significant changes in electron distribution and provides a reactive handle for further chemical modification, such as cross-coupling reactions.

  • An ethyl carboxylate group at the C1 position : This ester functional group influences the molecule's polarity, solubility, and potential for hydrogen bonding, and can be hydrolyzed to the corresponding carboxylic acid for further derivatization.[3]

The interplay between the aromatic core and these functional groups defines the compound's unique physicochemical properties and reactivity profile.

Caption: Structure of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate.

Predicted Physicochemical Properties

Experimental data for this specific molecule is not widely published. Therefore, the following properties are derived from computational models and analysis of its structural components, such as the parent heterocycle 7-bromoimidazo[1,5-a]pyridine.[4]

PropertyPredicted Value / CharacteristicRationale & Expert Insight
Molecular Formula C₁₀H₉BrN₂O₂Derived from atomic composition.
Molecular Weight 269.10 g/mol Sum of atomic weights. The presence of both ⁷⁹Br and ⁸¹Br isotopes will result in a characteristic M+2 peak in mass spectrometry.
Appearance White to off-white or pale yellow solidAromatic, conjugated systems like this are typically crystalline solids at room temperature. Color can arise from minor impurities.
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in alcohols (ethanol, methanol). Insoluble in water.The ethyl ester and aromatic core confer significant nonpolar character. The nitrogen atoms and carbonyl oxygen provide some polarity, but not enough to overcome the hydrophobicity for aqueous solubility.
LogP (Octanol/Water) ~2.5 - 3.5Estimated based on the hydrophobic bromo-aromatic system and the ethyl ester group. This value suggests good membrane permeability, a desirable trait for drug candidates.
Topological Polar Surface Area (TPSA) ~43.6 ŲCalculated based on related structures.[5] This value is well within the range for good oral bioavailability according to Lipinski's Rule of Five.
Hydrogen Bond Acceptors 3 (2x Oxygen, 1x Pyridine-like Nitrogen)The carbonyl oxygen, ester oxygen, and the sp² hybridized nitrogen in the pyridine ring can accept hydrogen bonds.
Hydrogen Bond Donors 0The molecule lacks acidic protons (e.g., -OH, -NH).
Melting Point 120 - 150 °C (Estimate)This is an educated estimate. The planarity of the bicyclic system allows for efficient crystal packing, leading to a relatively high melting point for its size. The bromine atom further increases this via stronger intermolecular forces.

Strategy for Spectroscopic Elucidation

Confirming the identity and purity of a synthesized batch of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate requires a multi-pronged spectroscopic approach. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts (δ) are predicted relative to TMS in a solvent like CDCl₃.

  • Aromatic Region (δ 7.0 - 8.5 ppm):

    • H5: Expected to be the most downfield proton, appearing as a doublet due to coupling with H6. Its proximity to the bridgehead nitrogen (N4) is deshielding.

    • H8: Expected to appear as a singlet or a narrow doublet, influenced by the bromine at the adjacent C7 position.

    • H6: Expected to be a doublet of doublets, coupled to both H5 and H8.

    • H3: Expected to be a singlet, as it has no adjacent protons. Its position in the electron-rich imidazole ring would place it slightly upfield compared to the pyridine ring protons.

  • Ethyl Ester Region (δ 1.4 - 4.5 ppm):

    • -O-CH₂-: A quartet around δ 4.4 ppm, deshielded by the adjacent oxygen atom and coupled to the methyl protons.

    • -CH₃: A triplet around δ 1.4 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon spectrum will provide a map of the carbon framework.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 160-165 ppm.

  • Aromatic Carbons (δ 110 - 150 ppm): At least 7 distinct signals are expected for the aromatic carbons.

    • C7 (bearing Bromine): The direct attachment to bromine will cause a significant upfield shift (shielding) due to the heavy atom effect, placing it around δ 115-120 ppm.

    • Bridgehead Carbons (C4a, C8a): These quaternary carbons will likely have lower intensity signals.

    • Other carbons will appear in the expected aromatic region, influenced by their proximity to nitrogen atoms and substituents.

  • Ethyl Ester Carbons:

    • -O-CH₂-: Around δ 61 ppm.

    • -CH₃: Around δ 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a characteristic doublet of two peaks of nearly equal intensity at m/z 268 and 270.

  • Key Fragmentation Pathways: The primary fragmentation is likely initiated by the loss of the ethoxy group or ethylene from the ester.

G M [M]⁺˙ m/z = 268/270 M_OEt [M - OEt]⁺ m/z = 223/225 M->M_OEt - •OCH₂CH₃ M_C2H4 [M - C₂H₄]⁺˙ m/z = 240/242 M->M_C2H4 - C₂H₄ (McLafferty) M_OEt_CO [M - OEt - CO]⁺ m/z = 195/197 M_OEt->M_OEt_CO - CO

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Proposed Synthetic Strategy

The synthesis of imidazo[1,5-a]pyridines can be achieved through various established methods.[6] A plausible and efficient route for Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate involves a denitrogenative transannulation reaction.

Overall Reaction Scheme

The proposed synthesis starts from commercially available 4-bromopicolinamine and proceeds via a pyridotriazole intermediate, which then undergoes a BF₃·Et₂O catalyzed reaction with ethyl propiolate to yield the final product.

G cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Transannulation A 4-Bromopicolinamine B Pyridotriazole Intermediate A->B 1. NaNO₂, HCl 2. NaN₃ C Ethyl Propiolate D Ethyl 7-bromoimidazo[1,5-a] pyridine-1-carboxylate B->D C->D reagents BF₃·Et₂O Dichlorobenzene reagents->D

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Bromopyrido[2,3-d][4][7]triazole

  • Diazotization: Dissolve 4-bromopicolinamine (1.0 eq) in a suitable acidic medium (e.g., 2M HCl) and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azide Addition: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃, 1.2 eq) in water dropwise. Caution: Sodium azide is highly toxic and potentially explosive.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pyridotriazole intermediate.

Step 2: Synthesis of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

  • Reaction Setup: To a solution of the 7-bromopyrido[2,3-d][4][7]triazole intermediate (1.0 eq) in dichlorobenzene, add ethyl propiolate (1.5 eq).

  • Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O, 1.2 eq) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 120-140 °C and monitor by TLC. The reaction is typically complete within 6-12 hours, signaled by the evolution of nitrogen gas (use a bubbler).

  • Workup: Cool the reaction to room temperature and quench carefully with a saturated solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Reactivity and Applications in Drug Discovery

The title compound is a valuable scaffold for building molecular complexity due to its distinct reactive sites.

  • Palladium-Catalyzed Cross-Coupling: The C7-Br bond is an excellent handle for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, further expanding the accessible chemical space.

  • Biological Potential: The imidazo[1,2-a]pyridine core (a close isomer) is found in drugs targeting a range of conditions, including insomnia (Zolpidem) and anxiety (Alpidem).[8][9] Derivatives have also shown promise as inhibitors of cyclin-dependent kinase 9 (CDK9) for cancer therapy and as antibacterial agents.[7][10] By analogy, Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate serves as a high-potential starting point for the discovery of novel therapeutics.

Safety and Handling

Based on GHS classifications for the parent 7-bromoimidazo[1,5-a]pyridine, the following hazards should be assumed[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • PubChem. 7-Bromoimidazo(1,5-a)pyridine. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Ben Hassen, C., et al. (2014). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Sun, Z., et al. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Rambabu, D., et al. (2013). Crystal Structure Analysis of Ethyl 7-Phenyl-5- p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate. ResearchGate. [Link]

  • ResearchGate. Development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as a novel chemical series of BRD4 inhibitors. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Sharma, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals. [Link]

  • RSC Publishing. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. [Link]

  • ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

  • NIH. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • Royal Society of Chemistry. Supporting Information for .... [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]

  • IRIS-AperTO - UniTo. New substituted imida - IRIS-AperTO. [Link]

Sources

The Emerging Therapeutic Potential of 7-Bromo-Substituted Imidazo[1,5-a]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The imidazo[1,5-a]pyridine nucleus represents a class of nitrogen-fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its unique electronic and structural characteristics make it a versatile scaffold for the development of novel therapeutic agents across a spectrum of diseases.[1] This guide delves into the specific and largely unexplored realm of 7-bromo-substituted imidazo[1,5-a]pyridines, providing a technical framework for researchers, scientists, and drug development professionals. While direct literature on this specific substitution pattern is nascent, this document synthesizes data from related imidazopyridine isomers and bromo-substituted heterocycles to build a robust scientific case for their investigation and to provide actionable experimental guidance. The strategic placement of a bromine atom at the 7-position is hypothesized to significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially enhancing potency, selectivity, and metabolic stability.

The Imidazo[1,5-a]pyridine Core: A Foundation for Diverse Biological Activity

The imidazo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules.[1] Unlike its more extensively studied isomer, imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core offers a distinct arrangement of nitrogen atoms, influencing its hydrogen bonding capacity, and overall molecular geometry. This scaffold has been investigated for a range of therapeutic applications, including its potential as an anticancer and antiviral agent.[1][2]

The introduction of a bromine atom at the 7-position is a deliberate synthetic strategy. Halogenation, particularly bromination, is a well-established method in medicinal chemistry to enhance the biological activity of a lead compound. The bromine atom can act as a bulky group, influencing binding to target proteins, and its lipophilicity can improve membrane permeability. Furthermore, the electron-withdrawing nature of bromine can alter the electronic distribution within the heterocyclic ring system, potentially modulating target affinity and metabolic pathways.

Anticancer Potential: Targeting Key Pathways in Malignancy

While direct evidence for the anticancer activity of 7-bromo-imidazo[1,5-a]pyridines is limited, extensive research on the broader imidazopyridine class provides a strong rationale for their investigation in oncology.[3][4] Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, melanoma, and cervical cancers.[5][6]

Hypothesized Mechanisms of Action

The anticancer activity of imidazopyridines is often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.[7] Key among these are:

  • Kinase Inhibition: Many imidazopyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8] The imidazo[1,5-a]pyrazine analogue, Acalabrutinib, is a potent Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain leukemias.[9][10] It is plausible that 7-bromo-imidazo[1,5-a]pyridines could be designed to selectively target oncogenic kinases. The bromine atom could potentially form halogen bonds with the kinase active site, enhancing binding affinity and inhibitory potency.

  • Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[3] Studies on imidazo[1,2-a]pyridines have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[5][11]

  • Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Imidazopyridine derivatives have been shown to induce cell cycle arrest at various checkpoints, such as G2/M, preventing cancer cells from completing mitosis.[3][5]

Quantitative Data from Related Imidazopyridine Derivatives

To provide a tangible reference for the potential potency of 7-bromo-imidazo[1,5-a]pyridines, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridines (IP-5, IP-6)HCC1937 (Breast Cancer)45, 47.7[11][12]
Imidazo[1,2-a]pyridine (Compound 6)A375 (Melanoma)9.7 - 44.6[5]
Imidazo[1,2-a]pyridine (La23)HeLa (Cervical Cancer)15.32[4]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)HCC827 (Lung Cancer)0.09 - 0.43[4]
Experimental Workflow for Anticancer Activity Screening

A systematic approach is crucial for evaluating the anticancer potential of novel 7-bromo-imidazo[1,5-a]pyridine derivatives. The following workflow outlines a standard screening cascade.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Single-Dose Cytotoxicity Assay (e.g., MTT) in a Panel of Cancer Cell Lines A->B Synthesized Compounds C Dose-Response Cytotoxicity Assay (IC50 Determination) B->C Active Compounds D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Kinase Inhibition Assays D->F G Western Blot Analysis of Signaling Pathways (e.g., AKT, MAPK) E->G

Caption: A typical workflow for the initial assessment of anticancer activity.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol provides a step-by-step method for determining the cytotoxic effects of 7-bromo-imidazo[1,5-a]pyridine derivatives on cancer cells.[11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antiviral Activity: A New Frontier for Imidazo[1,5-a]pyridines

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with new mechanisms of action.[13] While the antiviral potential of 7-bromo-imidazo[1,5-a]pyridines is yet to be fully explored, related heterocyclic systems have shown promising activity against a range of viruses.[14][15][16]

Potential Viral Targets and Mechanisms

A patent for pyrazolo[1,5-a]pyridine derivatives has claimed broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza and coronaviruses.[6] The proposed mechanism of action for these compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme essential for pyrimidine biosynthesis, thereby starving the virus of the necessary building blocks for replication.[6]

Another study on a bromo-substituted imidazo[4,5-b]pyridine derivative demonstrated selective activity against the respiratory syncytial virus (RSV).[17][18] This suggests that the imidazopyridine scaffold, particularly when halogenated, can be tailored to target specific viral proteins or host factors involved in the viral life cycle.

Experimental Workflow for Antiviral Screening

The following workflow provides a general outline for the evaluation of the antiviral activity of 7-bromo-imidazo[1,5-a]pyridine derivatives.

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Antiviral Efficacy cluster_2 Mechanism of Action A Compound Library B Cytotoxicity Assay in Host Cells A->B C Plaque Reduction Assay or CPE Inhibition Assay B->C Non-toxic Compounds D EC50 Determination C->D Active Compounds E Time-of-Addition Assay D->E F Viral Enzyme Inhibition Assay (e.g., Polymerase, Protease) D->F

Caption: A streamlined workflow for identifying and characterizing novel antiviral compounds.

Detailed Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Viral Infection: Remove the growth medium and infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques (zones of cell death) are visible.

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that inhibits plaque formation by 50%).

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[19] Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as NF-κB and STAT3.[20][21]

Targeting Inflammatory Signaling Cascades

The NF-κB and STAT3 signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[20][21] A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to suppress these pathways in breast and ovarian cancer cell lines.[20][21] It is hypothesized that 7-bromo-imidazo[1,5-a]pyridines could also modulate these pathways, with the bromine substituent potentially enhancing their inhibitory activity.

Experimental Workflow for Anti-inflammatory Activity Assessment

The following workflow illustrates a typical screening process for identifying compounds with anti-inflammatory properties.

Anti_inflammatory_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism Elucidation A Compound Library B LPS-stimulated Macrophage Assay A->B C Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA B->C Active Compounds D Western Blot for NF-κB and STAT3 Pathway Proteins C->D E COX-2 and iNOS Expression Analysis (qPCR or Western Blot) C->E

Caption: A workflow for evaluating the anti-inflammatory potential of new chemical entities.

Detailed Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol measures the inhibition of nitric oxide (NO), a key inflammatory mediator, produced by activated macrophages.

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-bromo-imidazo[1,5-a]pyridine derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.

Synthesis of 7-Bromo-imidazo[1,5-a]pyridines

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various synthetic routes. A common approach involves the reaction of a 2-(aminomethyl)pyridine with a suitable cyclizing agent. For the synthesis of 7-bromo-substituted derivatives, a key starting material would be a 4-bromo-2-(aminomethyl)pyridine. The specific synthetic strategy would depend on the desired substitutions at other positions of the imidazo[1,5-a]pyridine ring.

Future Directions and Conclusion

The 7-bromo-substituted imidazo[1,5-a]pyridine scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive research on related imidazopyridine isomers and other bromo-substituted heterocyclic compounds, there is a strong scientific rationale to investigate these novel compounds for their anticancer, antiviral, and anti-inflammatory potential. The experimental workflows and detailed protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing class of molecules. Further studies, including structure-activity relationship (SAR) optimization and in vivo efficacy and safety assessments, will be crucial in unlocking the full therapeutic potential of 7-bromo-imidazo[1,5-a]pyridines.

References

  • (Reference to a general review on imidazo[1,5-a]pyridines in medicinal chemistry, if available)
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(4), 3867-3875. [Link]

  • El-Gamal, M. I., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Current Pharmaceutical Design, 27(20), 2356-2373. [Link]

  • Boschi, D., et al. (2024). PYRAZOLO DERIVATIVES AS HUMAN DIHYDROOROTATE DEHYDROGENASE (HDHODH) INHIBITORS FOR USE AS ANTIVIRALS. U.S.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2953. [Link]

  • (Reference for general anticancer properties of pyridines, if needed)
  • (Reference for synthesis of imidazo[1,2-a]pyridines, if needed)
  • (Reference for antiviral properties of pyridines, if needed)
  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis in HeLa Cells by Regulating the p53/Bax Mitochondrial Apoptotic Pathway. (2022). Drug Design, Development and Therapy, 16, 1039–1051. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts, 13(4), 295-307. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2953. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3220. [Link]

  • (Reference for anti-inflamm
  • 7-Bromoimidazo(1,5-a)pyridine. PubChem. [Link]

  • (Reference for azo-based imidazo[1,2-a]pyridines, if needed)
  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1991-2003. [Link]

  • (Reference for heterocyclic anticancer compounds, if needed)
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2022). New Journal of Chemistry, 46(36), 17291-17311. [Link]

  • (Reference for imidazo[1,5-a]pyrazin-8(7H)
  • (Reference for heterocyclic-based anticancer agents review, if needed)
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(21), 5032. [Link]

  • (Reference for SARS-CoV-2 inhibitors, if needed)
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (2023). ACS Infectious Diseases, 9(4), 814-825. [Link]

  • (Reference for nitrogen containing heterocycles as anticancer agents, if needed)
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). ACS Medicinal Chemistry Letters, 6(10), 1046-1051. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Archiv der Pharmazie, 354(10), e2100115. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435. [Link]

  • (Reference for triazole anticancer agents, if needed)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435. [Link]

  • Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives. (2016). European Journal of Medicinal Chemistry, 108, 586-599. [Link]

  • (Reference for 3-Bromo-7-nitro-imidazo[1,2-a]pyridine, if needed)
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-22. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts, 13(4), 295–307. [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (2021). Scientific Reports, 11(1), 1-15. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules (Basel, Switzerland), 25(21), 5032. [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2024). RSC Medicinal Chemistry, 15(3), 823-839. [Link]

  • Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives. (2016). European journal of medicinal chemistry, 108, 586–599. [Link]

Sources

Technical Whitepaper: The Chemical Architecture and Reactivity of Imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,5-a]pyridine ring system represents a unique class of fused bicyclic N-heterocycles, distinct from its more common isomer, imidazo[1,2-a]pyridine. Characterized by a bridgehead nitrogen atom and a 10-


 electron aromatic system, this scaffold exhibits a polarized electronic structure that dictates a specific and predictable reactivity profile.

This guide details the reactivity landscape, synthetic methodologies, and functionalization strategies for the imidazo[1,5-a]pyridine core. It is designed for medicinal chemists and materials scientists requiring high-fidelity protocols for scaffold manipulation.

Electronic Structure & Reactivity Landscape

The Indolizine Isomer

Imidazo[1,5-a]pyridine is isoelectronic with indolizine. Its reactivity is governed by the high electron density within the five-membered imidazole ring, specifically at the carbons adjacent to the nitrogen atoms.

  • Aromaticity: The system maintains aromaticity through the participation of the bridgehead nitrogen's lone pair in the

    
    -system.
    
  • Dipole & Nucleophilicity: The molecule is highly polarized. The C3 position (situated between the two nitrogen atoms) and the C1 position are the primary nucleophilic sites.

  • Numbering Scheme:

    • N2: The non-bridgehead nitrogen.

    • C3: The carbon between N2 and the bridgehead nitrogen (most reactive).

    • C1: The carbon adjacent to N2 and the pyridine fusion.

    • C5-C8: The pyridine ring carbons (generally electrophilic or involved in paratropic ring currents in derived systems).

Reactivity Map

The following diagram illustrates the divergent reactivity zones of the scaffold.

ReactivityMap Figure 1: Site-Selective Reactivity Profile of Imidazo[1,5-a]pyridine Core Imidazo[1,5-a]pyridine Core Scaffold C3 C3 Position (Primary Nucleophile) • Electrophilic Aromatic Substitution • Pd-Catalyzed Arylation • Lithiation (pKa ~ acidic) Core->C3 C1 C1 Position (Secondary Nucleophile) • Secondary EAS site • C-H Activation (if C3 blocked) Core->C1 N2 N2 Nitrogen • Coordination to Metals • Alkylation (Quaternization) • NHC Precursor Formation Core->N2 Pyridine Pyridine Ring (C5-C8) • Oxidative degradation resistant • Substitution via pre-functionalized precursors Core->Pyridine

Electrophilic Functionalization (The C3 Selectivity Rule)

The most defining characteristic of the imidazo[1,5-a]pyridine system is the exceptional nucleophilicity of C3 . In Electrophilic Aromatic Substitution (EAS) reactions, C3 is the exclusive site of attack unless sterically blocked.

Mechanism of C3 Selectivity

Attack at C3 leads to a Wheland intermediate that is resonance-stabilized by the adjacent bridgehead nitrogen and the N2 nitrogen, effectively distributing the positive charge without disrupting the aromatic sextet of the pyridine ring as significantly as attack at other positions.

Transition Metal-Catalyzed C-H Activation

Modern functionalization relies on direct C-H activation rather than pre-functionalized halides.

  • C3 Arylation: Palladium-catalyzed direct arylation occurs preferentially at C3.

  • C1 Functionalization: Accessing C1 typically requires blocking C3 or using specific directing groups/conditions that favor double functionalization.

Data: Regioselectivity in Pd-Catalyzed Arylation

Entry Substrate Reagent (Ar-I) Catalyst System Product (Major) Yield
1 Unsubstituted Ph-I Pd(phen)₂, Cs₂CO₃ 3-Ph -imidazo[1,5-a]py 86%
2 Unsubstituted 4-CF₃-Ph-I Pd(phen)₂, Cs₂CO₃ 3-(4-CF₃-Ph) 82%

| 3 | 3-Ph-substituted | 4-Me-Ph-I | Pd(phen)₂, Cs₂CO₃ | 1-(4-Me-Ph)-3-Ph | 71% |

Note: Data derived from sequential arylation studies demonstrating the C3 → C1 order of reactivity [1].

Synthesis of the Core: The Vilsmeier-Haack Cyclization[1]

While various methods exist (e.g., oxidative amination), the dehydrative cyclization of N-(2-pyridylmethyl)amides remains the most robust method for generating substituted scaffolds at scale.

Experimental Workflow (Protocol)

The following protocol describes the synthesis of 3-phenylimidazo[1,5-a]pyridine via a modified cyclization approach.

Reagents:

  • 2-(Aminomethyl)pyridine (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Phosphoryl chloride (POCl₃) (3.0 equiv)

  • Dichloromethane (DCM) and Toluene (Solvents)

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 2-(aminomethyl)pyridine (10 mmol) in anhydrous DCM (50 mL) with Et₃N (12 mmol) at 0°C.

    • Dropwise add benzoyl chloride (11 mmol). Stir at RT for 4 hours.

    • Wash with NaHCO₃, dry (Na₂SO₄), and concentrate to yield N-(pyridin-2-ylmethyl)benzamide.

  • Cyclization (The Critical Step):

    • Dissolve the intermediate amide in anhydrous Toluene (30 mL).

    • Add POCl₃ (30 mmol) dropwise under Argon.

    • Reflux the mixture at 110°C for 4-6 hours. Observation: The solution will darken as the aromatic core forms.

    • Cool to RT and carefully quench by pouring into ice-cold Na₂CO₃ solution (Caution: Exothermic).

  • Purification:

    • Extract with EtOAc (3x).

    • Purify via silica gel chromatography (Eluent: Hexane/EtOAc gradient).[1] The product is typically a yellow fluorescent solid.

SynthesisWorkflow Figure 2: Vilsmeier-Type Cyclization Pathway Start Start: 2-(Aminomethyl)pyridine Step1 Amide Coupling (R-COCl, Et3N, DCM) Start->Step1 Inter Intermediate: N-(pyridin-2-ylmethyl)amide Step1->Inter Step2 Cyclization (POCl3, Toluene, Reflux 110°C) Inter->Step2 Dehydration Product Product: 3-Substituted Imidazo[1,5-a]pyridine Step2->Product Aromatization

[1][3][4][5]

Advanced Applications: Carbene Ligands & Optics

N-Heterocyclic Carbenes (NHCs)

Protonation or alkylation of the N2 position yields an imidazo[1,5-a]pyridinium salt. Deprotonation of this salt (typically at C3) generates a mesoionic carbene (MIC) or "abnormal" carbene, which serves as a powerful


-donor ligand for transition metals (Au, Ag, Pd).

Protocol for Salt Formation: React the imidazo[1,5-a]pyridine with MeI or BnBr in acetonitrile at reflux. The resulting salt precipitates and can be deprotonated in situ with KOtBu or KHMDS.

Optical Materials

The scaffold exhibits a large Stokes shift due to intramolecular charge transfer (ICT).

  • Design Rule: Placing an electron-donating group (EDG) at C3 and an electron-withdrawing group (EWG) on the pyridine ring amplifies fluorescence quantum yield.

References

  • Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex Source: Oxford Academic / Chemistry Letters URL:[Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation Source: MDPI Molecules URL:[Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion Source: ACS Omega URL:[Link]

  • Synthesis of imidazo[1,5-a]pyridines (General Reaction Guide) Source: Organic Chemistry Portal URL:[Link]

Sources

Methodological & Application

Experimental setup for reactions involving Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with nitrogen-fused heterocycles. It addresses the specific challenges of handling, synthesizing, and functionalizing Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate , a scaffold distinct from its more common [1,2-a] isomer, offering unique vectors for drug design (e.g., IDO1 inhibition) and optoelectronics.

Executive Summary & Structural Analysis

The imidazo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, often acting as a bioisostere for indole or purine systems. Unlike the ubiquitous imidazo[1,2-a]pyridine, the [1,5-a] isomer places the bridgehead nitrogen in a position that alters the electronic distribution, enhancing fluorescence properties and changing the vector of substituents at the 1- and 3-positions.

Molecule Profile:

  • Target: Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

  • Core Utility: The C7-bromide serves as an electrophilic handle for cross-coupling (Suzuki, Buchwald), while the C1-ester allows for downstream elaboration into amides or heterocycles.

  • Critical Distinction: Ensure you are not working with the [1,2-a] isomer (CAS 1134327-98-2). The [1,5-a] geometry is crucial for specific binding pockets (e.g., kinase hinge regions).

Synthesis Strategy: De Novo Assembly

Commercially available stocks of the [1,5-a] isomer are rare. The most robust route involves the cyclodehydration of


-(pyridin-2-ylmethyl)amides.
Retrosynthetic Logic

The 1,5-a skeleton is constructed by reacting a 4-bromopyridine-2-methanamine precursor with an oxalate derivative to install the C1-ester, followed by phosphoryl chloride (


) mediated cyclization.
Workflow Diagram (DOT)

SynthesisPath Start 4-Bromo-2-(aminomethyl)pyridine Inter Intermediate Amide Start->Inter Acylation Reagent + Ethyl chlorooxoacetate (TEA, DCM, 0°C) Reagent->Inter Cyclize Cyclization (POCl3, Toluene, Reflux) Inter->Cyclize Bischler-Napieralski type Product Ethyl 7-bromoimidazo [1,5-a]pyridine-1-carboxylate Cyclize->Product Dehydration

Caption: Synthesis pathway via cyclodehydration of N-pyridylmethyl amides.

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (Cyclodehydration)

Context: This protocol minimizes the formation of tarry byproducts common in Vilsmeier-Haack type cyclizations.

Reagents:

  • 4-Bromo-2-(aminomethyl)pyridine (1.0 equiv)

  • Ethyl chlorooxoacetate (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Phosphoryl chloride (

    
    ) (3.0 equiv)
    
  • Solvents: Dichloromethane (DCM), Toluene (anhydrous).

Step-by-Step Procedure:

  • Acylation: Dissolve 4-bromo-2-(aminomethyl)pyridine in dry DCM (0.2 M) under

    
    . Add TEA. Cool to 0°C.[1]
    
  • Addition: Dropwise add ethyl chlorooxoacetate. The reaction is exothermic; maintain T < 5°C. Stir at RT for 2 hours.

  • Workup 1: Wash with water, dry over

    
    , and concentrate. Isolate the crude amide intermediate.
    
  • Cyclization: Dissolve the crude amide in anhydrous Toluene (0.1 M). Add

    
     carefully.
    
  • Reflux: Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (the product is usually fluorescent under UV 365nm).

  • Quench (Critical): Cool to RT. Pour the mixture slowly into ice-cold saturated

    
    . Caution: Vigorous gas evolution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The [1,5-a] ester typically elutes later than non-polar impurities.

Protocol B: C7-Functionalization (Suzuki-Miyaura Coupling)

Context: The C7-position is electronically deactivated compared to simple pyridines. Specialized ligands are required to prevent protodebromination.

Reagents:

  • Scaffold: Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) — Preferred for steric bulk.
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inertion: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 mins.

  • Solvation: Add degassed Dioxane and aqueous base via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Analysis: Check LC-MS. The ester group is stable under these mild basic conditions, but prolonged heating >120°C may cause hydrolysis.

Reaction Scope & Troubleshooting Data

The following table summarizes the reactivity profile of the scaffold based on electronic parameters.

Reaction TypeTarget SiteReagent SystemYield PotentialCritical Note
Suzuki Coupling C-7 (Br)Pd(dppf)Cl2, K3PO4High (75-90%)Use anhydrous conditions if ester hydrolysis is observed.
Buchwald-Hartwig C-7 (Br)Pd2(dba)3, XantphosModerate (50-70%)C7-amination is slower; requires strong base (Cs2CO3) which may risk ester cleavage.
Ester Hydrolysis C-1 (COOEt)LiOH, THF/H2OQuant. (>95%)Acidification to pH 4 precipitates the zwitterionic acid.
C-H Activation C-3 (H)Pd(OAc)2, Ag2CO3Low-Mod (30-50%)C3 is the most nucleophilic site; prone to oxidative dimerization.
Functionalization Logic Map (DOT)

Reactivity Center Ethyl 7-bromoimidazo [1,5-a]pyridine-1-carboxylate Suzuki Suzuki Coupling (Biaryl formation) Center->Suzuki Pd(0), Ar-B(OH)2 @ C7-Br Hydrolysis Hydrolysis (Carboxylic Acid) Center->Hydrolysis LiOH, THF @ C1-Ester Reduction Reduction (Primary Alcohol) Center->Reduction LiBH4 @ C1-Ester CH_Act C-H Arylation (C3 Position) Center->CH_Act Pd(II), Oxidant @ C3-H

Caption: Divergent functionalization map. Green arrows indicate high-yield pathways.

Safety & Handling

  • Lachrymator Potential: The

    
    -halo ester precursors (ethyl chlorooxoacetate) are potent lachrymators. Handle only in a functioning fume hood.
    
  • POCl3 Hazards: Phosphoryl chloride reacts violently with water. Quench reactions slowly into a basic solution at 0°C to neutralize HCl generation.

  • Storage: The 7-bromo scaffold is light-sensitive (potential debromination). Store in amber vials at 4°C.

References

  • Synthesis of Imidazo[1,5-a]pyridines: Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines." (General methodology for the 1,5-a core). Link

  • Suzuki Coupling of Heteroaryl Halides: Organic Chemistry Portal. "Suzuki Coupling."[2][3][4][5] (Standard conditions applicable to the C7-Br handle). Link

  • Structural Characterization (Analogous [1,2-a] Distinction): PubChem. "Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate."[6] (Used for structural comparison and safety data of the isomer). Link[6]

  • Vilsmeier-Haack Cyclization Mechanics: Journal of Organic Chemistry. "Denitrogenative Transannulation... to Imidazo[1,5-a]pyridines." (Mechanistic insight into forming the core). Link

Sources

Troubleshooting & Optimization

Troubleshooting failed reactions of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active agents.[1][2][3] However, its unique electronic properties can present challenges in synthetic transformations.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and ensure the success of your reactions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during common synthetic manipulations of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate.

General Issues & Starting Material

Question: My reaction is not working, and I suspect my starting material. How can I verify the quality of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate?

Answer: Ensuring the purity of your starting material is the most critical first step.

  • Purity Assessment: Use multiple analytical techniques.

    • NMR (¹H and ¹³C): Confirm the chemical structure and look for residual solvents or synthetic impurities. The proton signals should be sharp and integrate correctly.

    • LC-MS: Verify the molecular weight and assess purity. A purity of >98% is recommended for complex coupling reactions.

    • Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point suggests impurities.

  • Stability and Storage: The imidazo[1,5-a]pyridine core is generally stable.[4] However, like many bromo-heterocycles, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation.

  • Causality: Impurities can poison catalysts, react with reagents, or generate side products that complicate purification. For instance, residual water can hydrolyze organoboron reagents in Suzuki couplings or interfere with the base in various cross-coupling reactions.[5]

Suzuki-Miyaura Coupling Failures

The Suzuki-Miyaura cross-coupling is a primary method for functionalizing the 7-position. Failures often trace back to issues with catalyst activation or competing side reactions.

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I only recover my starting material. What is the likely cause?

Answer: The most probable cause is a failure in the initial oxidative addition step of the catalytic cycle. The imidazo[1,5-a]pyridine ring system is relatively electron-rich, which can make the C-Br bond less reactive towards oxidative addition by a Pd(0) catalyst.[6]

Troubleshooting Steps:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Switch to a more effective system designed for challenging substrates.

    • Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and subsequent reductive elimination for hindered or electron-rich aryl halides.[6][7]

    • Use Pre-catalysts: Employ air-stable Pd(II) pre-catalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3). These form the active monoligated Pd(0) species more cleanly and reliably in solution than using a separate Pd source and ligand.[4]

  • Base and Solvent System: The base is crucial for activating the boronic acid to facilitate transmetalation.[8]

    • Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for maximum reactivity.

    • A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is often necessary to dissolve both the organic substrate and the inorganic base.[6]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure the reaction vessel is thoroughly purged with nitrogen or argon, and use degassed solvents.[5]

Question: My Suzuki reaction yields the desired product, but it's contaminated with a significant amount of debrominated starting material (Ethyl imidazo[1,5-a]pyridine-1-carboxylate). How can I prevent this?

Answer: Debromination (protodehalogenation) is a common side reaction that competes with the desired cross-coupling.[7] It often occurs when the transmetalation step is slow relative to other pathways.

Mitigation Strategies:

  • Activate the Boronic Acid:

    • Consider converting your boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt (MIDA boronates). These reagents often exhibit faster transmetalation.

    • Ensure your base is sufficiently strong and soluble to form the active "ate" complex with the boron species.[8]

  • Optimize Temperature: Running the reaction at the lowest effective temperature can disfavor side reactions. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

  • Water Content: While some water is necessary, excess water can promote protodeborylation of the organoboron reagent, reducing its effective concentration and leading to debromination of the aryl halide.[7] Use a carefully controlled amount of water in your solvent system.

Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling

This diagram provides a logical decision tree for diagnosing a failed Suzuki-Miyaura reaction.

Suzuki_Troubleshooting start_node start_node check_node check_node action_node action_node problem_node problem_node success_node success_node start Reaction Failed: Low or No Product check_sm Check SM Purity (NMR, LC-MS) start->check_sm sm_impure SM Impure check_sm->sm_impure check_reagents Check Reagents (Boronic Acid, Base, Solvent) reagents_bad Reagents Faulty? check_reagents->reagents_bad check_conditions Review Conditions (Temp, Atmosphere) conditions_bad Conditions Suboptimal? check_conditions->conditions_bad sm_impure->check_reagents No purify_sm Purify or Re-synthesize SM sm_impure->purify_sm Yes reagents_bad->check_conditions No replace_reagents Use Fresh/Anhydrous Reagents reagents_bad->replace_reagents Yes degas Degas Solvents & Use Inert Atmosphere conditions_bad->degas Yes still_fails Still Fails: Mainly SM Recovered conditions_bad->still_fails No rerun1 Re-run Reaction purify_sm->rerun1 replace_reagents->rerun1 degas->rerun1 optimize_catalyst Optimize Catalyst System still_fails->optimize_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) optimize_catalyst->change_ligand use_precatalyst Use Air-Stable Pre-catalyst (e.g., G3) optimize_catalyst->use_precatalyst rerun2 Re-run Reaction change_ligand->rerun2 use_precatalyst->rerun2 success Reaction Successful rerun2->success

Caption: A step-by-step workflow for troubleshooting failed Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination Failures

This reaction is essential for introducing nitrogen-based functional groups. Its challenges are similar to the Suzuki coupling, revolving around catalyst performance and substrate reactivity.[9]

Question: I am trying to couple my bromo-heterocycle with a primary amine using Buchwald-Hartwig conditions and see no product formation. What should I try?

Answer: Similar to the Suzuki reaction, a lack of reactivity points to a slow or non-existent oxidative addition step. The choice of base is also particularly critical in Buchwald-Hartwig aminations as it must be strong enough to deprotonate the amine-catalyst complex without causing side reactions.[10]

Troubleshooting Steps:

  • Catalyst and Ligand:

    • Aryl bromides are typically easier to couple than chlorides, but electron-rich systems can still be sluggish.[11] Use a modern catalyst system. The Buchwald and Hartwig groups have developed generations of ligands; for a substrate like this, a biarylphosphine ligand (e.g., RuPhos, BrettPhos) is an excellent starting point.

    • Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the ligand, or preferably, a pre-formed pre-catalyst.

  • Base Selection:

    • Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option, particularly if your substrate has base-sensitive functional groups (though the ester on this substrate may be at risk with prolonged heating).

    • Ensure the base is fresh and handled under anhydrous conditions. NaOtBu is notoriously hygroscopic.

  • Solvent and Temperature:

    • Anhydrous, non-protic polar solvents like toluene, dioxane, or DME are standard.

    • These reactions often require elevated temperatures (80-110 °C). Ensure you are reaching and maintaining the target temperature.

Question: My Buchwald-Hartwig reaction with ammonia (or an ammonia equivalent) is failing. What are the specific challenges?

Answer: Ammonia is a notoriously difficult coupling partner because it can bind strongly to the palladium center and inhibit catalysis.[9] Direct coupling is challenging and requires specialized ligands (e.g., Josiphos-type ligands).

Recommended Approach:

  • Use an Ammonia Equivalent: It is often more reliable to use an ammonia surrogate, followed by deprotection.

    • Benzophenone Imine: This reagent couples readily, and the resulting imine can be hydrolyzed under mild acidic conditions (e.g., aqueous HCl in THF) to yield the primary amine.

    • LHMDS: Can also serve as an ammonia source, though conditions must be carefully optimized.[9]

Part 2: Data & Protocols

Catalyst/Ligand Selection Summary

This table provides a starting point for selecting appropriate conditions for common cross-coupling reactions. Optimization is always necessary.

Reaction TypeRecommended Catalyst SystemRecommended BaseCommon SolventsKey Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or SPhos-Pd-G3K₃PO₄ or Cs₂CO₃Toluene/H₂O, Dioxane/H₂ORequires rigorous deoxygenation. Boronic acid quality is critical.
Buchwald-Hartwig (Amine) Pd₂(dba)₃ / RuPhos or RuPhos-Pd-G4NaOtBu or LHMDSToluene, DioxaneBase must be anhydrous and fresh. Inert atmosphere is essential.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or i-Pr₂NHTHF, DMFCo-catalyst (CuI) is essential. Protect terminal alkyne if sensitive.
Heck Pd(OAc)₂ / P(o-tolyl)₃Et₃N or K₂CO₃DMF, AcetonitrileAlkene partner stoichiometry and purity are important.
Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate with a generic arylboronic acid.

Reagents:

  • Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos-Pd-G3 pre-catalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the SPhos-Pd-G3 pre-catalyst under a positive flow of inert gas.

  • Add degassed toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene:water) via syringe. The final reaction concentration should be around 0.1 M.

  • Stir the mixture vigorously and heat to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using NMR and LC-MS.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing failures. A stall at any point will halt product formation.

Catalytic_Cycle catalyst_node catalyst_node intermediate_node intermediate_node step_label step_label pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-Br (Oxidative Addition Complex) pd0->oa_complex oa_step Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(L)-Ar' (Transmetalation Complex) oa_complex->trans_complex trans_step Transmetalation (Ar'-B(OH)2 + Base) trans_complex->pd0 re_step Reductive Elimination product Product re_step->product Ar-Ar' (Product)

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][12][13] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoimidazo(1,5-a)pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Technical Support Center: Cross-Coupling Optimization for 7-Bromoimidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: CP-7B-IMP-001 Subject: Catalyst & Protocol Optimization for C7-Functionalization Status: Open Agent: Senior Application Scientist

System Overview & Substrate Analysis

User Context: You are attempting to functionalize the C7 position of an imidazo[1,5-a]pyridine core. Unlike its more common isomer (imidazo[1,2-a]pyridine), the imidazo[1,5-a]pyridine scaffold presents a unique electronic profile that mimics indolizine.

Technical Constraints:

  • Catalyst Poisoning (The N2 Trap): The nitrogen at position 2 (N2) possesses an sp² lone pair in the plane of the ring. Unlike the bridgehead nitrogen, N2 is basic and a competent ligand for Palladium (Pd), leading to the formation of inactive off-cycle Pd-substrate complexes.

  • Electronic Deactivation: The imidazo[1,5-a]pyridine system is electron-rich. While this makes C1 and C3 prone to electrophilic aromatic substitution, it renders the C7-Br bond less electrophilic than a standard pyridyl bromide. Oxidative addition is the rate-limiting step.

  • Regio-integrity: The C1 and C3 positions are susceptible to competitive C-H activation if the catalytic system is too aggressive.

Catalyst Selection Matrix

Use this matrix to select the initial catalyst system based on your coupling partner and steric constraints.

Coupling TypeTier 1 System (Robust) Tier 2 System (High Activity) Rationale
Suzuki-Miyaura (Aryl/Heteroaryl)Pd(dppf)Cl₂·DCM Base: K₃PO₄ (aq) Solvent: Dioxane/H₂OXPhos Pd G3/G4 Base: K₃PO₄ (aq) Solvent: THF/H₂OTier 1: The bidentate dppf ligand creates a rigid bite angle that resists displacement by the substrate's N2 nitrogen.Tier 2: XPhos provides extreme steric bulk to facilitate oxidative addition into the electron-rich C7-Br bond while blocking N2 coordination.
Buchwald-Hartwig (Amination)BrettPhos Pd G3 Base: LHMDS or NaOtBu Solvent: TolueneRuPhos Pd G3 Base: Cs₂CO₃ Solvent: DioxaneBrettPhos is strictly required for primary amines to prevent β-hydride elimination. RuPhos is superior for secondary amines and prevents catalyst poisoning via the bulky biaryl backbone.
Sonogashira (Alkynylation)Pd(PPh₃)₂Cl₂ + CuI Base: Et₃N Solvent: DMFPd(MeCN)₂Cl₂ + XPhos Base: Cs₂CO₃ Solvent: MeCNCopper-free conditions (Tier 2) are recommended if the imidazole ring undergoes competitive Cu-mediated C-H functionalization at C1/C3.
Troubleshooting Guides
Issue A: Reaction Stalls at <20% Conversion (Suzuki Coupling)

Diagnosis: The catalyst has likely been poisoned by the N2 nitrogen of the imidazo[1,5-a]pyridine, forming a stable [Pd(L)(Substrate)Br] species that cannot undergo transmetallation.

Protocol Adjustment:

  • Switch to Precatalysts: Move from Pd(PPh₃)₄ or Pd(OAc)₂ to Buchwald G3/G4 precatalysts . These generate the active monoligated Pd(0) species immediately upon activation, bypassing the induction period where poisoning occurs.

  • Increase Temperature: Raise reaction temperature to 100–110 °C . Higher thermal energy promotes the dissociation of the substrate from the Pd center, reopening the catalytic cycle.

  • Solvent Switch: Change from Dioxane to n-Butanol . Protic solvents can solvate the N2 lone pair via hydrogen bonding, reducing its ability to coordinate to the metal center.

Issue B: Significant Protodebromination (Product is H-Imidazo[1,5-a]pyridine)

Diagnosis: Oxidative addition occurred, but transmetallation failed. The Pd(II)-aryl species scavenged a hydride (likely from the solvent or base) and underwent reductive elimination.

Protocol Adjustment:

  • Dry the System: Switch to anhydrous solvents (Dioxane/Toluene) and anhydrous base (Cs₂CO₃ or pulverized K₃PO₄). Water often facilitates protodehalogenation in difficult couplings.

  • Boronate Excess: Increase boronic acid equivalents to 1.5–2.0 equiv .

  • Base Strength: If using K₂CO₃, switch to K₃PO₄ or KOH . A stronger base accelerates the formation of the reactive boronate species, favoring transmetallation over side reactions.

Visualization: Decision Logic & Workflow
Figure 1: Catalyst Selection Logic for N-Heterocycles

Caption: Decision tree for selecting the optimal ligand system based on substrate sterics and nitrogen coordination risk.

CatalystSelection Start Start: 7-Bromoimidazo[1,5-a]pyridine CheckN Is N2 coordination risk high? (Sterically unhindered N2) Start->CheckN CheckOA Is Oxidative Addition difficult? (Electron-rich ring) CheckN->CheckOA Yes (N2 exposed) Sol1 Use Pd(dppf)Cl2 (Chelation resists displacement) CheckN->Sol1 No (N2 blocked) Sol2 Use XPhos/RuPhos Pd G3 (Steric bulk blocks N-binding) CheckOA->Sol2 Yes (Standard) Sol3 Use P(tBu)3 or Ad2Pn (Electron-rich ligand boosts OA) CheckOA->Sol3 Critical (Very deactivated)

Figure 2: Troubleshooting Workflow

Caption: Step-by-step diagnostic loop for stalled cross-coupling reactions.

Troubleshooting Issue Problem: Low Yield / Stalled Reaction Analyze Analyze Crude NMR/LCMS Issue->Analyze Case1 Result: Recovered Starting Material Analyze->Case1 No Oxidative Addition Case2 Result: Protodebrominated Product (C7-H) Analyze->Case2 Failed Transmetallation Sol1 Action: Increase Temp >100°C Switch to Pd-G3 Precatalyst Case1->Sol1 Sol2 Action: Switch to Anhydrous Conditions Increase Boronate Equiv. Case2->Sol2

Standard Operating Procedure (SOP)

Protocol: Suzuki-Miyaura Coupling of 7-Bromoimidazo[1,5-a]pyridine

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 7-Bromoimidazo[1,5-a]pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (2–5 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Add degassed THF/Water (10:1 ratio) [0.2 M concentration].

    • Note: If solubility is poor, use 1,4-Dioxane/Water (4:1).

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion < 50% after 2 hours, raise temp to 100 °C.

  • Workup: Dilute with EtOAc, wash with brine/water. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note that imidazo[1,5-a]pyridines are often fluorescent; use a UV lamp to track the product band.

Frequently Asked Questions (FAQs)

Q: Why do I see C3-arylation byproducts? A: The C3 position is highly nucleophilic. If you are using a Palladium(II) source (like Pd(OAc)₂) without a strong ligand, you may be triggering a C-H activation pathway (CMD mechanism). Resolution: Switch to a Pd(0) source or a precatalyst (Pd-G3) to enforce the cross-coupling cycle over C-H activation.

Q: Can I use Pd(PPh₃)₄? A: It is not recommended. Triphenylphosphine is a relatively weak ligand. The basic N2 nitrogen on the imidazo[1,5-a]pyridine can displace PPh₃, leading to catalyst deactivation. If you must use it, add excess PPh₃ (10–20 mol%) to shift the equilibrium back toward the active catalyst.

Q: My product is stuck on the silica column. How do I elute it? A: Imidazo[1,5-a]pyridines are basic. They interact strongly with acidic silanols. Resolution: Pre-treat your silica column with 1–2% Triethylamine (Et₃N) in hexanes, or add 1% Et₃N to your eluent system (e.g., DCM/MeOH/Et₃N).

References
  • Synthesis and Reactivity of Imidazo[1,5-a]pyridines

    • Review of synthesis and functionalization strategies for the imidazo[1,5-a]pyridine core.
    • Source: RSC Advances, 2014.[1]

  • Palladium-Catalyzed Amination of Five-Membered Heterocycles

    • Foundational work on using bulky biarylphosphine ligands (BrettPhos/RuPhos) to overcome catalyst poisoning in nitrogen heterocycles.
    • Source: Organic Letters, 2014.[2]

  • Catalyst Selection for Electron-Rich Heterocycles

    • General guide on overcoming deactivation in electron-rich substr
    • Source: Chemical Reviews, 2016.
  • Commercially Available 7-Bromoimidazo[1,5-a]pyridine Precursors

    • Verification of substrate availability and structural d
    • Source: Sigma-Aldrich / Merck.

Sources

Technical Support Center: Workup Procedures for Reactions Involving Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions with Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate. This versatile heterocyclic compound is a cornerstone for building complex molecules in medicinal chemistry and materials science, primarily due to the strategic placement of the bromine atom, which is ideal for cross-coupling reactions.[1][2] However, the unique physicochemical properties of the imidazo[1,5-a]pyridine scaffold can present challenges during the post-reaction workup phase.

This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions. Our goal is to equip you with the expertise to navigate these workups efficiently, ensuring high recovery and purity of your target compounds.

Section 1: Standardized Workup Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust, self-validating baseline for isolating products from a typical palladium-catalyzed cross-coupling reaction. The causality behind each step is explained to empower you to adapt the procedure as needed.

Reaction Context: A Suzuki-Miyaura reaction is performed using Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, a boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a phosphine ligand), and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent like dioxane or toluene.

Step-by-Step Protocol:

  • Reaction Cooldown & Catalyst Removal:

    • Action: Once the reaction is deemed complete by TLC or LC-MS, allow the mixture to cool to room temperature.

    • Causality: Cooling prevents solvent loss and potential side reactions upon exposure to air and water.

    • Action: Dilute the cooled mixture with an equal volume of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Filter the diluted mixture through a pad of Celite®. Wash the pad with additional solvent.[3]

    • Causality: Many palladium catalysts, especially when degraded, form a fine black precipitate ("palladium black").[4] This heterogeneous material can act as an emulsifier in the subsequent liquid-liquid extraction. Pre-filtration removes it, leading to a much cleaner phase separation.

  • Aqueous Quench & Extraction:

    • Action: Transfer the filtrate to a separatory funnel. Add a volume of deionized water equal to the organic layer.

    • Causality: The initial water wash begins the process of removing inorganic salts (like the carbonate base) and highly polar organic solvents (like DMF, if used).

    • Action: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently and vent frequently. Separate the layers. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).[5][6]

    • Causality: This step neutralizes any remaining acidic species. The imidazo[1,5-a]pyridine core can be protonated under acidic conditions, increasing its aqueous solubility and leading to product loss.[7][8] A strongly basic wash (e.g., with NaOH) should be avoided as it risks hydrolyzing the ethyl ester.

  • Organic Layer Washing:

    • Action: Wash the organic layer sequentially with:

      • Deionized water (2x volume of organic layer).

      • Saturated aqueous sodium chloride (Brine) (1x volume of organic layer).

    • Causality: The water washes continue to remove water-soluble impurities. The final brine wash serves two purposes: it helps to break any minor emulsions and reduces the solubility of the organic product in the residual aqueous phase (the "salting-out" effect), driving more product into the organic layer.[5]

  • Drying & Concentration:

    • Action: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.

    • Causality: This step removes dissolved water from the organic solvent, which is crucial before solvent evaporation to prevent the formation of oils and to ensure the final product is dry.

    • Action: Decant or filter the dried solution to remove the drying agent. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

    • Causality: This provides the crude material ready for purification, typically by column chromatography.

Section 2: Troubleshooting Guide

Problem Probable Causes & Solutions
Persistent Emulsion During Extraction Causes: • Presence of fine particulate matter (e.g., palladium black). • High concentration of polar, high-boiling point solvents (e.g., DMF, DMSO). • Surfactant-like properties of certain byproducts. Solutions: 1. Pre-filter: As described in the standard protocol, filter the reaction mixture through Celite® before extraction.[3] 2. Salting Out: Add a significant amount of brine or solid NaCl to the separatory funnel to increase the ionic strength of the aqueous phase. This often forces the layers to separate.[5] 3. Solvent Modification: Add a less polar solvent like diethyl ether or hexane to the organic layer to decrease its overall polarity. 4. Centrifugation: If the emulsion is persistent and volume is manageable, transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion.
Product Lost in Aqueous Layers (Low Yield) Causes: • The product is more polar than anticipated. • Protonation of the imidazopyridine nitrogen under acidic conditions, increasing water solubility. • Hydrolysis of the ethyl ester to the more polar carboxylic acid. Solutions: 1. pH Control: Ensure all aqueous washes are neutral to slightly basic (pH 7-8.5). Avoid acidic washes unless specifically required to remove a basic impurity.[8] 2. Back-Extraction: Combine all aqueous layers and perform a "back-extraction" with a fresh portion of organic solvent (e.g., Ethyl Acetate or DCM) to recover any dissolved product. 3. Change Extraction Solvent: Use a more polar extraction solvent like Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol if the product has low solubility in Ethyl Acetate.
White Precipitate Forms During Workup Causes: • Boronic acid byproducts (from Suzuki reactions) precipitating. • Triphenylphosphine oxide (TPPO) from Wittig or Mitsunobu-type side reactions. Solutions: 1. Boron Removal: For boron-based precipitates, perform a liquid-liquid extraction with a stir-out. Dilute the reaction with an organic solvent and stir vigorously with an aqueous base (like 1M NaOH) for 30-60 minutes before separating. Alternatively, after solvent removal, co-evaporate the crude material with methanol several times to form the volatile trimethyl borate.[9] 2. TPPO Removal: TPPO has low solubility in non-polar solvents. After concentrating the crude reaction, triturate or suspend the residue in a solvent like diethyl ether or a hexane/ether mixture. The TPPO often remains as a solid and can be filtered off.[9]
Crude Product is a Dark, Oily Residue Causes: • Residual high-boiling point solvent (DMF, DMSO). • Presence of polymeric or tar-like byproducts. • Catalyst residues that were not fully removed. Solutions: 1. Azeotropic Removal of Solvents: If DMF/DMSO is suspected, after initial concentration, re-dissolve the residue in toluene and re-concentrate. Repeat 2-3 times. Toluene forms an azeotrope with these solvents, aiding their removal. 2. Silica Plug Filtration: Dissolve the crude oil in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with a slightly more polar solvent (e.g., 1:1 Hexane:EtOAc). This will remove baseline impurities and colored tars, simplifying subsequent column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best choice of solvent for extracting my Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate product?

A1: Ethyl acetate (EtOAc) is an excellent first choice. It is a moderately polar solvent that is effective for a wide range of imidazopyridine derivatives and is not fully miscible with water.[6] If your product is significantly more polar (e.g., after a coupling reaction that adds a very polar group), Dichloromethane (DCM) is a better option.[10] DCM is denser than water, which will change the layer order in your separatory funnel.

Solvent Polarity Index Boiling Point (°C) Notes
Diethyl Ether2.834.6Good for less polar products; high volatility.
Dichloromethane3.139.6Good for a wide range of polarities; denser than water.
Ethyl Acetate4.477.1Excellent general-purpose solvent; less volatile than ether/DCM.
Toluene2.4110.6Useful for less polar products and for azeotropic removal of water/DMF.

Q2: I am performing a Buchwald-Hartwig amination. How does the workup differ from a Suzuki reaction?

A2: The core principles are the same, but the key difference is the base used and the potential byproducts. Buchwald-Hartwig reactions often use strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[11][12]

  • Quenching: These strong bases must be quenched carefully. A quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over a direct water quench, as it is a mild acid that effectively neutralizes the strong base without creating a highly caustic aqueous layer.

  • Byproducts: You will not have boronic acid byproducts to remove. However, you will still need to remove the palladium catalyst and any phosphine ligand oxides, so filtering through Celite® remains a critical first step.[12]

Q3: Can I use a mild acid wash (e.g., dilute HCl) to remove a basic impurity?

A3: This should be approached with caution. The imidazo[1,5-a]pyridine system contains basic nitrogen atoms.[7] Washing with acid will likely protonate your product, forming a salt that is highly soluble in the aqueous layer, leading to significant product loss. If an acid wash is unavoidable, you must re-basify the acidic aqueous layer to pH ~8-9 with a base like NaHCO₃ or dilute NaOH and then back-extract with an organic solvent to recover your product.

Q4: My product seems to be "streaking" badly on the silica gel column. What can I do?

A4: Streaking (tailing) on a silica column is often a sign of strong interaction between the basic nitrogen atoms on your molecule and the acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a competitive base to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to the solvent mixture will neutralize the active sites on the silica, resulting in much sharper peaks and better separation.[9] Always perform a small-scale test (e.g., on a TLC plate developed in a jar containing the modified eluent) before committing your entire batch to the column.

Visual Workflow: Decision Tree for Workup Procedure

This diagram outlines the logical flow for a standard workup, incorporating key decision points from the troubleshooting guide.

Workup_Flowchart start Reaction Complete cool Cool to RT start->cool dilute Dilute with Organic Solvent (e.g., EtOAc) cool->dilute filter Filter through Celite®? dilute->filter celite_filter Filter through Celite® Pad filter->celite_filter Yes (Pd catalyst present) to_sep_funnel Transfer to Separatory Funnel filter->to_sep_funnel No celite_filter->to_sep_funnel quench Aqueous Quench (Water or Sat. NaHCO₃) to_sep_funnel->quench check_emulsion Emulsion Formed? quench->check_emulsion break_emulsion Break Emulsion (Add Brine/Centrifuge) check_emulsion->break_emulsion Yes separate_layers Separate Layers check_emulsion->separate_layers No break_emulsion->separate_layers wash_organic Wash Organic Layer (Water, then Brine) separate_layers->wash_organic dry Dry over Na₂SO₄ wash_organic->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Decision flowchart for a robust reaction workup.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from University of Rochester Chemistry Department.
  • Jingwen, C. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • Manoury, P., et al. (1988). Imidazopyridine derivatives, their preparation and therapeutical use.
  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Synthesis of 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE. (n.d.). ChemicalBook.
  • Garino, C., et al. (2023).
  • Iancu, M., et al. (2012). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 57(7-8), 713-717.
  • Goud, E. V., et al. (2021). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. New Journal of Chemistry, 45(39), 18361-18372.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Cook, A. M., & Umbright, C. S. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1644-1653.
  • Zala, P., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 51, 01001.
  • Garino, C., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(1), 13-28.
  • Lima, F., et al. (2019). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega, 4(1), 2009-2018.

Sources

Validation & Comparative

Benchmarking Reproducibility: Validated Chemical Probes vs. Commercial Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of synthesis and biological testing of the kinase inhibitor Bosutinib (SKI-606) and its isomers.

Executive Summary: The Cost of "Close Enough"

In the high-stakes environment of drug discovery, the reproducibility crisis is often fueled not by biological variation, but by chemical ambiguity. A landmark study by Levinson & Boxer (2012) revealed that nearly 50% of commercially available sources of the Src/Abl inhibitor Bosutinib were actually a structural isomer with significantly different biological activity.

This guide benchmarks the performance of a Validated Chemical Probe Workflow (The Product) against Standard Commercial Reagent Sourcing (The Alternative) . We analyze the synthesis, structural validation, and biological testing required to distinguish the authentic drug from its inactive isomers, providing a blueprint for rigorous preclinical research.

Chemical Synthesis & Structural Integrity

The Challenge: Regioselectivity

The synthesis of Bosutinib involves a nucleophilic aromatic substitution (


) of an aniline onto a quinoline core. The standard commercial route (Method B) often lacks regiochemical control, leading to a mixture of the 4-anilino (authentic) and 3-anilino (isomer) products. Without rigorous purification, the isomer—which is chemically stable and has the same mass—contaminates the final product.
Comparison of Methodologies
FeatureThe Product: Validated Probe Workflow Alternative: Standard Commercial Sourcing
Synthesis Strategy Regioselective catalysis or late-stage separation via prep-HPLC.Bulk batch

reaction with standard recrystallization.
QC Validation High-Field NMR (1D & 2D) + X-ray Crystallography.LC-MS (Mass only) + Low-res NMR.
Purity Profile >98% Authentic Isomer; <0.5% Isomer Contamination.Variable (often 0–100% wrong isomer).
Identification Distinct aromatic splitting pattern in

-NMR.
Indistinguishable by standard LC-MS (Isobaric).
Experimental Protocol: Distinguishing Isomers

To validate the compound identity, the following self-validating protocol must be executed.

  • Sample Preparation: Dissolve 5 mg of compound in 600 µL DMSO-

    
    .
    
  • Acquisition: Acquire

    
    -NMR spectrum at 400 MHz or higher.
    
  • Diagnostic Signal Analysis:

    • Authentic Bosutinib: Look for the methoxy singlets and specific aromatic coupling constants (

      
      -values) indicative of the 4-position substitution.
      
    • Isomer: The proton shifts on the quinoline ring will differ by >0.5 ppm due to the altered electronic environment of the 3-position substitution.

  • Crystallography (Gold Standard): Vapor diffusion crystallization (MeOH/Water) to obtain single crystals for X-ray diffraction to confirm regiochemistry.

Visualization: Synthesis Logic & Divergence

The following diagram illustrates the critical divergence point in the synthesis where the error occurs.

SynthesisPath Precursor 4-chloro-3-cyanoquinoline (Precursor) Reaction S_NAr Reaction (Heat/Solvent) Precursor->Reaction Reagent 2,4-dichloro-5-methoxyaniline Reagent->Reaction PathA Path A: Attack at C4 (Thermodynamic Product) Reaction->PathA PathB Path B: Attack at C3 (Kinetic/Impurity) Reaction->PathB Authentic Authentic Bosutinib (Active Kinase Inhibitor) PathA->Authentic Isomer Bosutinib Isomer (Weak/Inactive) PathB->Isomer

Caption: Divergent synthesis pathways. Path A yields the active drug; Path B yields the inactive isomer often sold by unverified vendors.

Biological Validation & Performance

The Consequence: Potency Shift

Using the "Alternative" (Isomer) results in a catastrophic loss of potency against the primary target (Abl kinase) while potentially retaining off-target effects. This leads to false negatives in screening campaigns.

Comparative Data: Kinase Inhibition (

)[1]
Target KinaseValidated Probe (Authentic) Commercial Impurity (Isomer) Impact on Research
Abl (Wild Type) 1.2 nM >2,000 nMFalse negative for efficacy.
Src 1.0 nM ~1,500 nMComplete loss of dual-inhibitor profile.
Cell Viability (K562) High Potency No Effect Failed antiproliferative assay.

(Data derived from Levinson & Boxer, PLOS ONE 2012)

Experimental Protocol: Kinase Activity Assay

This protocol ensures the biological reagent is functional before use in complex models.

  • Reagent Setup: Prepare 10-point serial dilutions of the compound (10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    ).
    
  • Enzyme Incubation: Incubate Recombinant Abl Kinase (1 nM) with the compound for 30 minutes at 25°C.

  • Substrate Addition: Add peptide substrate (Abltide) and ATP (at

    
     concentration, typically 10 µM).
    
  • Detection: After 60 minutes, measure phosphorylation via ADP-Glo or radiometric

    
    -ATP assay.
    
  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

    • Validation Criteria: If

      
       > 10 nM, the batch is suspect and must be chemically re-verified.
      
Visualization: Biological Verification Workflow

This logic flow ensures that negative biological results are not due to bad chemistry.

BioAssay Start New Compound Batch Received QC_Chem Step 1: 1H-NMR QC (Check Aromatic Region) Start->QC_Chem Decision_Chem Isomer Signature Detected? QC_Chem->Decision_Chem Reject REJECT BATCH (Do not use) Decision_Chem->Reject Yes (Wrong Isomer) Proceed Proceed to Bio-Assay Decision_Chem->Proceed No (Authentic) Assay Step 2: Reference Kinase Assay (Abl WT) Proceed->Assay Result_Check IC50 < 5 nM? Assay->Result_Check Valid VALIDATED PROBE (Release for Study) Result_Check->Valid Yes Investigate Investigate Degradation or Concentration Error Result_Check->Investigate No

Caption: Decision matrix for validating chemical probes before biological application.

Conclusion & Recommendations

The "Product" in this context is not just the molecule, but the provenance and data package accompanying it. Researchers must move beyond trusting the label on the vial.

Best Practices for Reproducibility:

  • Mandatory QC: Never use a kinase inhibitor without running a simple 1D-NMR to confirm identity, especially for compounds with known isomers like Bosutinib.

  • Orthogonal Testing: Use a "Negative Control" compound (the inactive isomer) alongside the active probe to confirm on-target specificity.

  • Citation Integrity: When publishing, cite the specific batch number and the analytical method used to verify purity, not just the vendor name.

References

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE, 7(4), e29828.

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.

  • Chemical Probes Portal. (2023). Guidelines for the selection and use of chemical probes.

  • Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research.

Sources

Assessing the Drug-Like Properties of Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1363381-07-0) is not a final drug product but a high-value bifunctional pharmacophore builder . Unlike its ubiquitous structural isomer, the imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the imidazo[1,5-a]pyridine scaffold offers a distinct vector geometry for substituent display and unique optoelectronic properties.

This compound serves two critical roles in modern drug discovery:

  • Medicinal Chemistry Intermediate: It provides a "Rule-of-5" compliant fragment with orthogonal reactivity—an electrophilic ester at C1 and a cross-coupling-ready bromide at C7. This allows for the rapid generation of diverse libraries targeting enzymes like IDO1 (indoleamine 2,3-dioxygenase) and aromatase .

  • Functional Probe Scaffold: The core system exhibits intrinsic fluorescence and acidochromism, making it a candidate for designing "turn-on" biological sensors and theranostic agents.

Verdict: This compound is an ideal fragment-based drug design (FBDD) starting point . It possesses high ligand efficiency (LE) potential but requires modification (ester hydrolysis/amidation) to improve metabolic stability and solubility for in vivo applications.

Physicochemical Profiling (In Silico & In Vitro)

To assess drug-likeness, we evaluate the compound against Lipinski’s Rule of 5 and Veber’s rules. As a fragment, it exhibits excellent bioavailability potential but low aqueous solubility in its ester form.

Table 1: Physicochemical Properties & Drug-Likeness
PropertyValueStatusClinical Implication
Molecular Weight 269.09 DaIdeal Well below the 500 Da limit; allows room for derivatization.
LogP (Predicted) ~2.5Optimal Good membrane permeability; lipophilic enough for CNS penetration if required.
TPSA ~42 ŲExcellent High probability of good oral bioavailability (TPSA < 140 Ų).
H-Bond Donors 0Low Requires introduction of donors (e.g., amide) for specific receptor binding.
H-Bond Acceptors 3Good Sufficient for interactions without compromising permeability.
Rotatable Bonds 2Rigid High structural rigidity minimizes entropic penalty upon binding.
Aqueous Solubility Low (< 0.1 mg/mL)Challenge The ethyl ester is hydrophobic. Formulation or hydrolysis to the salt form is required.

Structural Analysis & Synthetic Utility[1]

The true value of this compound lies in its orthogonal reactivity . The C7-bromide and C1-ester allow for sequential functionalization, enabling the construction of "SAR (Structure-Activity Relationship) matrices" efficiently.

Orthogonal Functionalization Workflow

The following diagram illustrates how this scaffold is diversified in a medicinal chemistry campaign.

G Start Ethyl 7-bromoimidazo[1,5-a] pyridine-1-carboxylate (Core Scaffold) Suzuki Step 1: Suzuki-Miyaura Coupling (C7-Aryl Introduction) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Intermediate 7-Aryl-imidazo[1,5-a] pyridine-1-carboxylate Suzuki->Intermediate Hydrolysis Step 2: Ester Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Acid Carboxylic Acid (Solubility Handle) Hydrolysis->Acid Amidation Step 3: Amide Coupling (HATU/Amine) Acid->Amidation FinalDrug Final Bioactive Lead (e.g., IDO1 Inhibitor) Amidation->FinalDrug

Figure 1: Divergent synthesis strategy. The C7-bromide is typically engaged first in Palladium-catalyzed cross-couplings, followed by C1-ester manipulation to generate diversity.

Comparative Analysis: [1,5-a] vs. [1,2-a] Scaffolds

It is critical to distinguish the target imidazo[1,5-a]pyridine from the more common imidazo[1,2-a]pyridine (Zolpidem-like).

Table 2: Scaffold Comparison Guide
FeatureImidazo[1,5-a]pyridine (Target)Imidazo[1,2-a]pyridine (Alternative)
Bridgehead Nitrogen N-bridge is at position 2 (relative to imidazole).N-bridge is at position 4.[1]
Electronic Nature Electron-rich; susceptible to oxidative metabolism at C3.Highly stable; proven drug scaffold.
Fluorescence High (Large Stokes shift). Used in imaging.[2]Low/Negligible in simple derivatives.
Key Application IDO1 Inhibitors, Optical Probes, Gold(I) Ligands.GABA-A Agonists (Sedatives), Anti-infectives.
Metabolic Liability Moderate (C3 oxidation).Low (well-characterized).

Expert Insight: Choose the [1,5-a] scaffold if your target requires a planar, electron-rich heteroaromatic system capable of pi-stacking (e.g., in the heme pocket of enzymes) or if you are developing a theranostic agent requiring fluorescence. Choose [1,2-a] for established CNS safety profiles.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C7

Objective: To introduce an aryl group at the 7-position while preserving the ester.

  • Setup: In a microwave vial, charge Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst: Add

    
     (5 mol%). Why this catalyst? It resists dehalogenation side-reactions better than 
    
    
    
    in electron-rich heterocycles.
  • Reaction: Seal and heat at 90°C for 2-4 hours (or 110°C in microwave for 30 min).

  • Validation: Monitor by LC-MS. The bromide isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Fluorescence Characterization (QC Step)

Objective: To verify scaffold integrity and purity (impurities often quench fluorescence).

  • Preparation: Dissolve 1 mg of the compound in HPLC-grade Methanol.

  • Measurement: Record UV-Vis absorbance. Note

    
     (typically ~300-350 nm).
    
  • Emission: Excite at

    
    . Expect a strong emission peak between 400-500 nm (blue-green region).
    
  • Acidochromism Test: Add 1 drop of dilute HCl. A significant redshift or quenching indicates the protonation of the pyridine nitrogen, confirming the [1,5-a] core structure.

ADME & Toxicity Assessment

Metabolic Stability[3]
  • Risk: The C3 position (adjacent to the bridgehead nitrogen) is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes.

  • Mitigation: In drug design, block the C3 position with a small group (e.g., Methyl, Chloro, or Cyano) to extend half-life (

    
    ).
    
Permeability (PAMPA)
  • Prediction: High passive permeability (

    
     cm/s) due to the planar aromatic structure and moderate lipophilicity.
    
  • Efflux: Not typically a P-gp substrate unless large, polar side chains are added.

References

  • Synthesis & Functionalization of Imidazo[1,5-a]pyridines

    • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines.[3]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Biological Activity (IDO1 Inhibition Context): Title: Imidazo[1,5-a]pyridine derivatives as potential IDO1 inhibitors. Source: European Journal of Medicinal Chemistry. Note: Referenced as a general class property for this scaffold.
  • Fluorescence & Optical Properties

    • Title: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and vers
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • Catalytic Applications (Gold Ligands)

    • Title: Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation.[4]

    • Source: JACS Au (2023).
    • URL:[Link]

Sources

Comparative Profiling of BCR-ABL Inhibitors: Imatinib vs. Dasatinib in CML Therapeutics

[1][2]

Executive Summary

The Verdict: While Imatinib (Gleevec) remains the pioneering "Gold Standard" for first-line Chronic Myeloid Leukemia (CML) therapy due to its high specificity and safety profile, Dasatinib (Sprycel) represents a critical evolution in potency and scope.

Dasatinib is approximately 300-fold more potent than Imatinib and overcomes the majority of Imatinib-resistant kinase domain mutations.[1] However, this increased potency comes with a broader "off-target" kinome profile (Src-family kinases), necessitating more rigorous monitoring for adverse events such as pleural effusion. This guide details the mechanistic divergence, performance metrics, and validation protocols for these two landmark small molecules.

Mechanistic Divergence: Binding Modes

The fundamental difference in performance stems from how these molecules engage the ABL kinase domain.

  • Imatinib (Type II Inhibitor): Binds exclusively to the inactive conformation (DFG-out) of the BCR-ABL kinase. It relies on a specific hydrogen bond network that stabilizes this inactive state. Mutations that destabilize this conformation (e.g., in the P-loop) render Imatinib ineffective.

  • Dasatinib (Type I/Mixed Inhibitor): Binds to both the active and inactive conformations. It does not require the stringent conformational prerequisites of Imatinib, allowing it to inhibit the kinase even when mutations prevent the enzyme from adopting the inactive state.

Comparative Specifications Table
FeatureImatinib (STI571)Dasatinib (BMS-354825)
Drug Generation 1st Generation TKI2nd Generation TKI
Primary Target BCR-ABL (Inactive Conf.)BCR-ABL (Active/Inactive) & SRC Family
Cellular Potency (IC50) ~200 - 500 nM (K562 cells)< 1 nM (K562 cells)
Kinase Selectivity High (ABL, c-KIT, PDGFR)Broad (ABL, SRC, c-KIT, PDGFR, EPHA2)
Resistance Profile Vulnerable to P-loop mutations (G250E, Y253F)Overcomes most Imatinib-resistant mutations
Gatekeeper Mutation Ineffective against T315IIneffective against T315I

Visualization: BCR-ABL Signaling & Inhibition

The following diagram illustrates the BCR-ABL signaling cascade and the intervention points. Note the dual inhibition of SRC and ABL by Dasatinib, which contributes to its higher potency and distinct side-effect profile.

BCR_ABL_PathwayImatinibImatinib(Binds Inactive ABL)BCR_ABLBCR-ABL(Fusion Kinase)Imatinib->BCR_ABL InhibitsDasatinibDasatinib(Binds Active/Inactive ABL + SRC)Dasatinib->BCR_ABL Potent InhibitionSRCSRC Kinases(Lyn, Hck)Dasatinib->SRCGRB2GRB2 / SOSBCR_ABL->GRB2PI3KPI3KBCR_ABL->PI3KSTAT5STAT5(Anti-Apoptosis)BCR_ABL->STAT5CRKLCrkL(Cytoskeleton/Adhesion)BCR_ABL->CRKLSRC->BCR_ABL Phosphorylation(Activation loop)RASRASGRB2->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK / MAPK(Proliferation)MEK->ERKAKTAKT(Survival)PI3K->AKT

Figure 1: BCR-ABL Signaling Network.[2][3][4][5][6][7][8] Imatinib targets BCR-ABL specifically.[4] Dasatinib targets both BCR-ABL and upstream SRC kinases, preventing full pathway activation.

Experimental Protocols: Validating Performance

To objectively compare these inhibitors in your own lab, use the following self-validating workflows.

Protocol A: Cellular Potency (IC50 Determination)

Objective: Quantify the shift in potency between Imatinib and Dasatinib using K562 cells (CML line). Causality: Measuring ATP levels correlates directly with metabolically active cells. Since BCR-ABL drives survival in K562, inhibition leads to apoptosis and ATP depletion.

  • Cell Seeding: Seed K562 cells at 5,000 cells/well in 96-well white-walled plates.

    • Control: Include "Media Only" wells (Background) and "DMSO Only" wells (100% Viability).

  • Drug Treatment:

    • Prepare 10-point serial dilutions (1:3) for both drugs.[6]

    • Imatinib Range: Start at 10 µM (Final top conc).

    • Dasatinib Range: Start at 100 nM (Final top conc). Note the 100x lower starting point.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent. Shake for 2 mins, incubate 10 mins dark.

  • Analysis: Measure Luminescence. Fit data to a non-linear regression (4-parameter logistic) to calculate IC50.

    • Expected Result: Imatinib IC50 ≈ 250 nM; Dasatinib IC50 ≈ 0.8 nM.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm inhibition of the specific molecular pathway. Biomarker Choice: Phospho-CrkL (Tyr207) is the preferred surrogate marker for BCR-ABL activity in clinical settings because CrkL is a direct substrate of BCR-ABL.

  • Treatment: Treat K562 cells (1x10^6 cells/mL) with:

    • Vehicle (DMSO)

    • Imatinib (1 µM)

    • Dasatinib (10 nM)

    • Timepoint: 2 to 4 hours.

  • Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab 1: Anti-Phospho-CrkL (Tyr207) or Anti-Phospho-STAT5 (Tyr694).

    • Primary Ab 2: Anti-Total CrkL or Anti-Total STAT5 (Normalization).

    • Loading Control: Anti-GAPDH.

  • Validation:

    • Imatinib (1 µM): Should show >80% reduction in p-CrkL signal.

    • Dasatinib (10 nM): Should show >90% reduction in p-CrkL signal.

    • Note: If p-CrkL signal remains high in Dasatinib treated cells, suspect T315I mutation or drug degradation.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for the validation experiments described above.

Experimental_Workflowcluster_0Sample Prepcluster_1Assay 1: Potencycluster_2Assay 2: MechanismCellsK562 Cells(BCR-ABL+)TreatDrug Treatment(Imatinib vs Dasatinib)Cells->TreatIncubate72h IncubationTreat->Incubate Split ALysisLysis + PhosphataseInhibitorsTreat->Lysis Split BCTGAdd CellTiter-Glo(ATP Quant)Incubate->CTGIC50Calculate IC50(Non-linear fit)CTG->IC50WBWestern BlotLysis->WBReadoutBiomarker Check:p-CrkL / p-STAT5WB->Readout

Figure 2: Parallel Workflow for Potency and Mechanistic Validation.

References

  • Talpaz, M., et al. (2006). "Dasatinib in Imatinib-Resistant Philadelphia Chromosome-Positive Leukemias." The New England Journal of Medicine.

  • Shah, N. P., et al. (2004). "Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor." Science.

  • O'Hare, T., et al. (2005). "In vitro Activity of Bcr-Abl Inhibitors AMN107 and BMS-354825 against Clinically Relevant Imatinib-Resistant Abl Kinase Domain Mutants." Cancer Research.[9]

  • Kantarjian, H., et al. (2010). "Dasatinib versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia." The New England Journal of Medicine.

  • Tokarski, J. S., et al. (2006). "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants." Cancer Research.[9]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.